N-(Salicylidene)-2-tert-butylaniline
Description
Properties
IUPAC Name |
2-[(2-tert-butylphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-17(2,3)14-9-5-6-10-15(14)18-12-13-8-4-7-11-16(13)19/h4-12,19H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPFOGUTHVPADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1N=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Alkylation of Aniline
The synthesis of 2-tert-butylaniline begins with the alkylation of aniline using methyl tert-butyl ether (MTBE) as the alkylating agent. A phosphotungstic acid (DTP)/HZSM-5 catalyst is employed to direct regioselectivity toward the ortho position. The reaction proceeds via a Friedel-Crafts mechanism, where the catalyst’s Brønsted acid sites protonate MTBE, generating a tert-butyl carbocation that electrophilically substitutes the aniline ring.
Key Reaction Parameters
Reaction Conditions and Optimization
Industrial-scale production utilizes continuous-flow reactors to enhance mass transfer and minimize side reactions such as N-alkylation. The patent CN112023979A reports a 71.29% aniline conversion with 57.62% selectivity for 2-tert-butylaniline under optimized conditions (Table 1).
Table 1: Alkylation Reaction Conditions and Outcomes
| Parameter | Value |
|---|---|
| Catalyst | DTP/HZSM-5 (20 wt% loading) |
| Temperature | 200°C |
| Pressure | Autogenous (sealed reactor) |
| MTBE:Aniline Molar Ratio | 4:1 |
| Reaction Time | 6 hours |
| Aniline Conversion | 71.29% |
| Selectivity (2-tert) | 57.62% |
Side products include 4-tert-butylaniline (22.1%) and N-tert-butylaniline (9.3%), necessitating rigorous purification.
Preparation of N-(Salicylidene)-2-tert-butylaniline
Schiff Base Condensation Reaction
The Schiff base is synthesized by condensing 2-tert-butylaniline with salicylaldehyde in a 1:1 molar ratio. The reaction is typically conducted in ethanol under reflux, with the elimination of water driving the equilibrium toward imine formation.
Reaction Mechanism
Solvent and Temperature Considerations
Ethanol is preferred due to its ability to dissolve both reactants and facilitate azeotropic water removal. Reflux temperatures (78°C) ensure rapid kinetics, with reactions typically completing within 4–6 hours. Alternative solvents like methanol or toluene may be used, though they alter reaction rates and yields (Table 2).
Table 2: Solvent Effects on Reaction Efficiency
| Solvent | Boiling Point (°C) | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Ethanol | 78 | 82 | 4 |
| Methanol | 65 | 78 | 3 |
| Toluene | 111 | 68 | 6 |
Purification Techniques
Crude this compound is purified via recrystallization from hot ethanol, exploiting its limited solubility at lower temperatures. Column chromatography (silica gel, hexane/ethyl acetate eluent) is employed for analytical-grade samples, achieving >98% purity.
Key Purification Metrics
-
Recrystallization Yield : 75–80%.
-
Melting Point : 142–144°C (lit., uncorrected).
Characterization of the Schiff Base
Spectroscopic Analysis
Chemical Reactions Analysis
Types of Reactions
N-(Salicylidene)-2-tert-butylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 2-tert-butylaniline and salicylaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Applications
Coordination Chemistry
N-(Salicylidene)-2-tert-butylaniline is primarily used as a ligand in coordination chemistry. It forms stable metal complexes that exhibit unique electronic and optical properties, making them suitable for catalysis and sensor applications. The ability to coordinate with various metal ions enhances its utility in developing novel catalysts for organic reactions.
Reactivity Studies
The compound undergoes several chemical reactions, including:
- Oxidation : Converts to quinone derivatives using agents like hydrogen peroxide.
- Reduction : Reverts to the original amine and aldehyde using reducing agents such as sodium borohydride.
- Electrophilic Substitution : The aromatic ring can participate in substitution reactions, leading to various substituted derivatives.
Biological Applications
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Its mechanism involves disrupting microbial cell membranes and interfering with essential enzymatic processes, making it a candidate for developing new antimicrobial agents .
Anticancer Potential
Studies have explored the compound's potential in cancer therapy. Its ability to form stable complexes with metal ions may enhance the efficacy of chemotherapeutic agents, providing a pathway for targeted drug delivery systems.
Material Science Applications
Photochromism and Thermochromism
this compound has been studied for its photochromic and thermochromic properties. These properties are attributed to the compound's ability to undergo structural changes upon exposure to light or temperature variations. The thermochromism involves enol to cis-keto tautomerism, while photochromism is linked to cis-trans isomerization of the keto form . This behavior can be harnessed in smart materials and sensors.
| Property | Description | Application |
|---|---|---|
| Photochromism | Color change upon UV light exposure | Smart windows, sensors |
| Thermochromism | Color change with temperature | Temperature sensors |
Case Study 1: Coordination Complexes
A study demonstrated the synthesis of various metal complexes using this compound as a ligand. These complexes exhibited enhanced catalytic activity in oxidation reactions, showcasing the ligand's potential in catalysis.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound showed significant antimicrobial activity against several bacterial strains. The compound's mechanism was linked to membrane disruption, offering insights into its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of N-(Salicylidene)-2-tert-butylaniline largely depends on its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. For instance, the compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes.
Comparison with Similar Compounds
Antimicrobial Activity and Selectivity
N-(Salicylidene)-2-hydroxyaniline (Compound 1)
This derivative lacks the tert-butyl group but shares the salicylidene core. It demonstrates superior antimycobacterial activity (MIC = 8 µmol/dm³) compared to other salicylidene Schiff bases, attributed to optimal electron distribution and hydrogen-bonding capacity .
Salicylidene Acylhydrazides (SA) SA compounds, such as those targeting the type III secretion system (T3SS) in Gram-negative pathogens, inhibit virulence by binding bacterial proteins (e.g., WrbA, Tpx, FolX) .
Ethyl Ether Salicylidene DL-Tyrosine Cu(II) Chelate This metal-chelated Schiff base, when incorporated into zinc oxide nanocomposites, exhibits anticancer activity. The Cu(II) center enhances redox activity, enabling reactive oxygen species (ROS) generation, a mechanism absent in non-metallated Schiff bases like N-(Salicylidene)-2-tert-butylaniline .
Table 1: Antimicrobial and Anticancer Properties of Selected Salicylidene Derivatives
| Compound | MIC (µmol/dm³) | Key Feature | Mechanism of Action |
|---|---|---|---|
| N-(Salicylidene)-2-hydroxyaniline | 8 | High selectivity for M. tuberculosis | Direct inhibition of pathogen |
| Salicylidene Acylhydrazides | N/A | Anti-virulence (T3SS inhibition) | Synergistic protein perturbation |
| Fe-Salen Complexes | N/A | Magnetic, anti-cancer | ROS generation, apoptosis induction |
Structural and Functional Modifications
However, this may reduce solubility in aqueous media .
Metal Chelation
Unlike salen complexes (e.g., Fe-salen or Cr-salen), which exhibit magnetic properties and potent anticancer activity via ROS-mediated apoptosis, this compound lacks a metal center. This limits its utility in magnetic drug delivery but may reduce metal-associated toxicity .
Thermodynamic Stability
Schiff bases with electron-withdrawing groups (e.g., -Cl in 5-chloro-salicylaldehyde derivatives) show higher stability but lower antimicrobial efficacy (MIC > 16 µmol/dm³) compared to N-(salicylidene)-2-hydroxyaniline . The tert-butyl group’s electron-donating nature may balance stability and bioactivity.
Cytotoxicity Profiles
N-(Salicylidene)-2-hydroxyaniline exhibits low cytotoxicity (80% macrophage viability at 1000 µmol/dm³), whereas metal-salen complexes like Fe-salen show cell-type-dependent apoptosis. For example, Fe-salen induces apoptosis in prostate cancer cells (MAT-Lu) but has minimal effects on fibroblasts . The absence of a metal center in this compound may result in a broader safety profile, though empirical data are needed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
